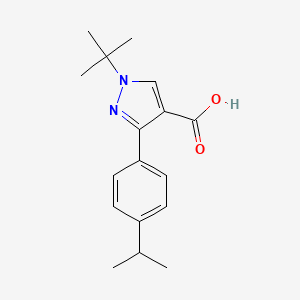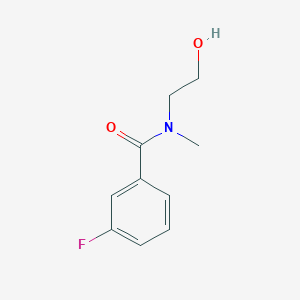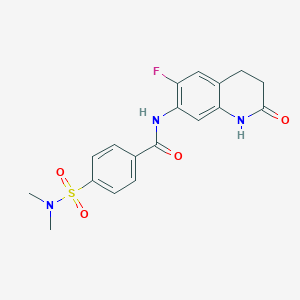![molecular formula C20H19ClN4O3 B7498763 3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)
3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives. It is also known as BCFA, which is an abbreviation for its chemical name. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of BCFA is not fully understood. However, it is believed to exert its effects through multiple pathways. One of the proposed mechanisms is the inhibition of DNA synthesis by binding to DNA and interfering with the replication process. BCFA has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
BCFA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and phosphodiesterase. BCFA has also been shown to increase the levels of cyclic AMP (cAMP) in cells, which may contribute to its anticancer effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of BCFA is its selective binding to DNA, which makes it a useful tool for studying DNA damage and repair mechanisms. However, one of the limitations of BCFA is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on BCFA. One area of research is the development of more efficient synthesis methods to increase the yield of BCFA. Another area of research is the optimization of BCFA as a fluorescent probe for detecting DNA damage. Additionally, further studies are needed to fully understand the mechanism of action of BCFA and its potential as an anticancer drug.
Synthesis Methods
The synthesis of BCFA is a complex process that involves multiple steps. The first step is the synthesis of 4-chlorophenylfuran-2-carboxylic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with 7-methylxanthine to produce the desired product, BCFA. The overall yield of this process is around 20-25%.
Scientific Research Applications
BCFA has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for detecting DNA damage. BCFA has been shown to selectively bind to DNA and emit fluorescence upon binding, making it a useful tool for studying DNA damage and repair mechanisms.
Another area of research is its potential use as a therapeutic agent for cancer. BCFA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer drug.
properties
IUPAC Name |
3-butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-3-4-11-25-18-16(19(26)23-20(25)27)24(2)17(22-18)15-10-9-14(28-15)12-5-7-13(21)8-6-12/h5-10H,3-4,11H2,1-2H3,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJROXVHESZCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)C3=CC=C(O3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-2-[(2-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498684.png)

![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)
![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)

![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)

![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)

![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)